1H-Pyrrol-3-ol, 5-amino-4-(2-benzothiazolyl)-1-phenyl-
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Overview
Description
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol is a heterocyclic compound that features a unique combination of a benzothiazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- **2-Aminobenzothiazole derivatives
Uniqueness
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrrol-3-ol stands out due to its unique combination of a benzothiazole ring and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
330857-84-6 |
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Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenylpyrrol-3-ol |
InChI |
InChI=1S/C17H13N3OS/c18-16-15(17-19-12-8-4-5-9-14(12)22-17)13(21)10-20(16)11-6-2-1-3-7-11/h1-10,21H,18H2 |
InChI Key |
DATPGJYGBPRLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=C2N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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